Acetone-d6 (DNPH Derivative)
Description
Acetone-d6 (2,4-dinitrophenylhydrazone; DNPH derivative) is a deuterated isotopologue of acetone chemically modified via derivatization with 2,4-dinitrophenylhydrazine (DNPH). This compound, with the molecular formula (CD₃)₂C=NNHC₆H₃(NO₂)₂ and a molecular weight of 244.23 g/mol, is widely utilized as a certified reference standard in environmental and analytical chemistry for quantifying aldehydes and ketones . Its deuterated methyl groups (CD₃) enhance nuclear magnetic resonance (NMR) signal resolution by eliminating proton interference, making it valuable in quantum mechanical NMR studies for precise spin parameter calculations .
Acetone-d6 (DNPH Derivative) is synthesized by reacting deuterated acetone (acetone-d6) with DNPH under acidic conditions, forming a stable hydrazone bond. The derivative exhibits >98.0% purity (GC), ensuring reliability in calibration workflows for techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography (GC) . Its primary application lies in detecting low-molecular-weight carbonyl compounds in complex matrices, such as exhaled breath condensate (EBC) and air samples, where isotopic labeling minimizes background interference .
Properties
CAS No. |
92350-12-4 |
|---|---|
Molecular Formula |
C3D6O |
Synonyms |
ACETONE-D6 DINITROPHENYL HYDRAZINE DERIVATIVE, ACETONE-D6-2,4-DINITROPHENYLHYDRAZONE |
Origin of Product |
United States |
Preparation Methods
Reagents and Equipment
Stepwise Protocol
-
Dissolution of DNPH : 0.5 g DNPH is dissolved in 10 mL concentrated H2SO4 under ice cooling to prevent premature decomposition.
-
Reaction Initiation : Add 1.2 molar equivalents of acetone-d6 dropwise to the DNPH solution at 0–5°C.
-
Stirring : React for 2.5 hours at room temperature (20–25°C) with continuous agitation.
-
Neutralization : Adjust pH to 5.0 using potassium bicarbonate (KHCO3) to stabilize the hydrazone.
-
Filtration and Evaporation : Remove precipitated impurities via vacuum filtration; concentrate the filtrate under reduced pressure.
-
Purification : Isolate the derivative via semi-preparative HPLC (acetonitrile:H2O = 70:30, 1 mL/min), yielding 65–75% pure product.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost efficiency and scalability while maintaining deuterium integrity:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (1–5 L) | Continuous Flow |
| Catalyst | 0.5% H2SO4 | Solid Acid Resins |
| Temperature | 20–25°C | 30–40°C |
| Yield | 65–75% | 85–90% |
| Purification | Semi-preparative HPLC | Crystallization (Ethanol) |
Industrial protocols employ solid acid catalysts (e.g., Amberlyst-15) to minimize corrosion and enhance recyclability. Continuous flow reactors reduce reaction times from hours to minutes, achieving throughputs of 50–100 kg/month.
Optimization of Reaction Conditions
Acid Concentration
Solvent Selection
Temperature Effects
-
0–5°C : Slows reaction (24-hour completion) but prevents DNPH degradation.
-
30–40°C : Industrial preference, balancing speed (2-hour completion) and thermal stability.
Purification and Characterization Methods
Chromatographic Purification
Spectroscopic Validation
-
¹H-NMR : Absence of signals at δ 2.1 ppm confirms deuterium purity.
-
HRMS : Calculated for C9H5D6N4O4: 283.1482; Found: 283.1485.
Challenges and Solutions in Synthesis
| Challenge | Solution |
|---|---|
| Isotopic Dilution | Use acetone-d6 with ≥98% purity |
| Hydrazone Hydrolysis | Maintain pH 5.0 during workup |
| Co-elution in HPLC | Gradient elution (40–70% B in 20 min) |
Deuterium exchange with protic solvents remains a critical issue, mitigated by using anhydrous ethanol and inert atmosphere handling.
Recent Advances in Preparation Techniques
Microwave-assisted synthesis reduces reaction times to 15–30 minutes with comparable yields (80–85%). Microfluidic systems enable nanomole-scale synthesis for high-throughput screening, though scalability remains limited.
Applications of Prepared Derivatives
Acetone-d6 (DNPH Derivative) is utilized in:
Chemical Reactions Analysis
Types of Reactions
Acetone-d6 (DNPH Derivative) primarily undergoes addition-elimination reactions. The DNPH group reacts with carbonyl compounds to form hydrazone derivatives, which are stable and can be easily analyzed.
Common Reagents and Conditions
The common reagents used in the reactions involving Acetone-d6 (DNPH Derivative) include acids (such as hydrochloric acid) to catalyze the reaction and solvents like acetonitrile or methanol to dissolve the reactants. The reaction conditions typically involve room temperature and atmospheric pressure.
Major Products
The major product formed from the reaction of Acetone-d6 (DNPH Derivative) with carbonyl compounds is the corresponding hydrazone derivative. This product is stable and can be analyzed using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).
Scientific Research Applications
Acetone-d6 (DNPH Derivative) has a wide range of applications in scientific research, including:
Analytical Chemistry: Used for the detection and quantification of carbonyl compounds in environmental samples, such as air and water.
Environmental Monitoring: Employed in the analysis of air pollutants, including aldehydes and ketones, which are significant air pollutants.
Biological Studies: Utilized in the study of metabolic pathways involving carbonyl compounds and their role in various biological processes.
Industrial Applications: Applied in the quality control of products in industries such as plastics, resins, and rubber, where carbonyl compounds are used as intermediates.
Mechanism of Action
The mechanism of action of Acetone-d6 (DNPH Derivative) involves the formation of a hydrazone derivative through a nucleophilic addition-elimination reaction. The DNPH group adds to the carbonyl group of the target compound, forming an intermediate, which then eliminates a molecule of water to form the stable hydrazone derivative . This reaction is highly specific and allows for the accurate detection and quantification of carbonyl compounds.
Comparison with Similar Compounds
Key Observations :
- Deuteration Advantage: Acetone-d6’s deuterated methyl groups provide distinct NMR spectral profiles compared to non-deuterated analogues, enabling precise quantification in proton-rich environments .
- Purity Variance: While non-deuterated DNPH derivatives often achieve >99% purity (HPLC), acetone-d6 (DNPH) prioritizes GC-grade purity (>98%), reflecting methodological preferences in target applications .
Analytical Performance
Detection Sensitivity
DNPH derivatives universally leverage the dinitrophenyl group for charge retention in mass spectrometry (MS), enabling consistent fragmentation patterns across analogues. However, differentiation relies on precursor ion masses corresponding to the aldehyde/ketone moiety:
Chromatographic Behavior
Retention times vary due to hydrophobicity differences:
- Acetone-d6 (DNPH) elutes later than formaldehyde-DNPH but earlier than larger aldehydes (e.g., valeraldehyde-DNPH) in reversed-phase LC systems .
Physicochemical Stability
- Storage : All DNPH derivatives require storage at ≤5°C in airtight containers to prevent degradation, with shelf lives ≤30 days .
- Solubility: Acetone-d6 (DNPH) exhibits high solubility in acetonitrile, mirroring trends in non-deuterated counterparts .
Application-Specific Considerations
- Environmental Analysis: Non-deuterated DNPH derivatives (e.g., formaldehyde-DNPH) dominate air sampling due to cost-effectiveness, whereas acetone-d6 (DNPH) is reserved for isotope dilution MS in complex biological matrices .
- Certification Standards : Acetone-d6 (DNPH) is certified by agencies like Chem Service, offering traceable standards with validated analytical methods, a feature shared with high-purity analogues from Supelco and Aldrich .
Research Findings and Limitations
- NMR Advancements : Quantum mechanical NMR analysis of acetone-d6 (DNPH) in acetone-d6 solvent has enabled digital reference standards, reducing reliance on physical calibrants .
- MS Limitations : Despite structural similarities, deuterated derivatives may introduce isotopic effects in chromatography, necessitating method revalidation when switching between analogues .
Q & A
Q. Experimental Design
Matrix Spike Recovery : Spike deuterated derivative into air/water samples at low (1 µg/mL), medium (10 µg/mL), and high (50 µg/mL) levels. Calculate recovery rates (target: 85–115%) to assess matrix interference .
Ion Suppression Tests : Compare LC-MS/MS signals of standards in solvent vs. matrix extracts. >20% signal suppression necessitates cleanup (e.g., solid-phase extraction with C18 cartridges) .
Cross-Validation : Confirm results via GC-MS after derivatization with pentafluorobenzyl hydroxylamine to rule out DNPH-specific artifacts .
How does isotopic purity of Acetone-d6 DNPH affect quantification accuracy?
Advanced Research Question
Deuterium purity (>98%) is critical to avoid overlap with non-deuterated acetone-DNPH traces. For example, 95% isotopic purity introduces a 5% error in internal standard correction. Quantify isotopic enrichment via high-resolution mass spectrometry (HRMS) or ¹H-NMR (absence of residual proton signals at δ 2.1 ppm for non-deuterated acetone) .
What are the limitations of using Acetone-d6 DNPH in kinetic studies of carbonyl compound formation?
Research Gap Analysis
While Acetone-d6 DNPH effectively quantifies static carbonyl levels, its use in dynamic kinetic assays (e.g., photooxidation studies) is limited by:
- Reaction Quenching : DNPH derivatization requires acidic conditions (pH 2–3), which may alter reaction pathways.
- Time Resolution : Derivatization times (≥1 hour) preclude real-time monitoring. Alternative methods, like proton-transfer-reaction mass spectrometry (PTR-MS), are better suited for kinetic tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
